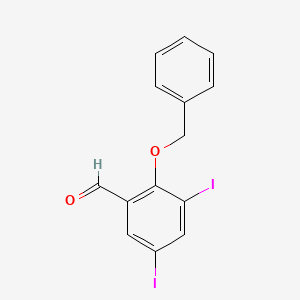![molecular formula C17H10Br2 B14884482 5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)
5,9-dibromo-7H-benzo[c]fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dibromo-7H-benzo[c]fluorene is a chemical compound with the molecular formula C19H12Br2. It is a derivative of benzo[c]fluorene, where two bromine atoms are substituted at the 5 and 9 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-dibromo-7H-benzo[c]fluorene typically involves the bromination of benzo[c]fluorene. One common method is the electrophilic aromatic substitution reaction, where benzo[c]fluorene is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 and 9 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5,9-Dibromo-7H-benzo[c]fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted benzo[c]fluorene derivatives .
Scientific Research Applications
5,9-Dibromo-7H-benzo[c]fluorene has several scientific research applications:
Materials Science: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: The compound is utilized in the development of organic photovoltaic cells and field-effect transistors.
Chemical Research: It serves as a precursor for the synthesis of various functionalized benzo[c]fluorene derivatives, which are studied for their unique properties.
Mechanism of Action
The mechanism of action of 5,9-dibromo-7H-benzo[c]fluorene involves its interaction with specific molecular targets. The bromine atoms at the 5 and 9 positions play a crucial role in its reactivity and interaction with other molecules. The compound can undergo various chemical transformations, leading to the formation of new products with distinct properties .
Comparison with Similar Compounds
Similar Compounds
5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene: This compound has phenyl groups at the 7 position, which can influence its reactivity and applications.
5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene:
Uniqueness
5,9-Dibromo-7H-benzo[c]fluorene is unique due to its specific bromine substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of advanced materials and organic electronic devices .
Properties
Molecular Formula |
C17H10Br2 |
|---|---|
Molecular Weight |
374.1 g/mol |
IUPAC Name |
5,9-dibromo-7H-benzo[c]fluorene |
InChI |
InChI=1S/C17H10Br2/c18-12-5-6-13-10(8-12)7-11-9-16(19)14-3-1-2-4-15(14)17(11)13/h1-6,8-9H,7H2 |
InChI Key |
APYYPHKAMCHWCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C3=C1C=C(C4=CC=CC=C43)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


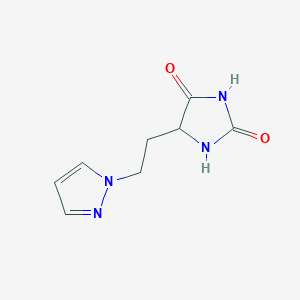
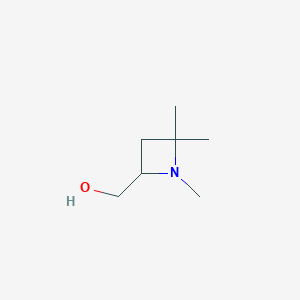
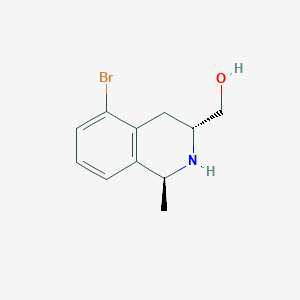
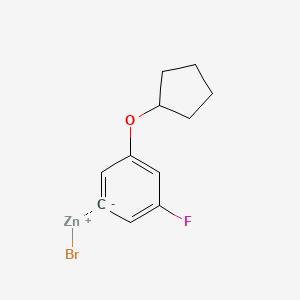
![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)
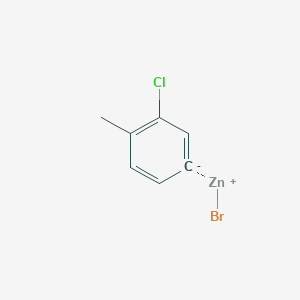
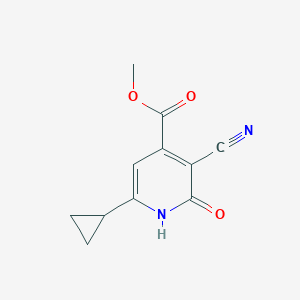
![Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B14884460.png)
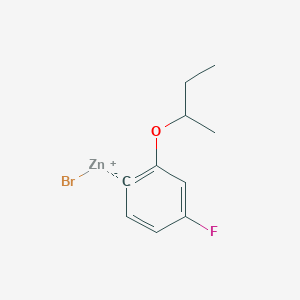
![5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)
![N-ethylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14884484.png)
